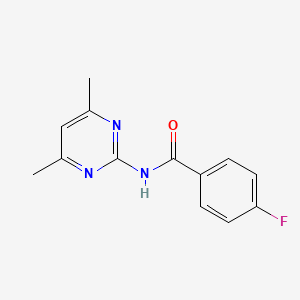

![molecular formula C20H21N5O3 B5570250 1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)

1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound is part of a broader class of synthetic molecules that have been explored for their potential in various applications due to their unique structural features. These compounds typically exhibit a range of biological activities, which makes them of interest in pharmaceutical research and material science.

Synthesis Analysis

The synthesis of related pyrazolo-fused dihydropyrazine diones involves specific reactant combinations and conditions that facilitate the desired cyclization and functionalization reactions. For instance, novel pyrazolo-fused dihydropyrazine diones have been synthesized and tested for their inhibitory effects on the proliferation of lung cancer cells, indicating a potential pathway for the synthesis and application of the compound (Lv et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple fused rings, which contribute to their chemical stability and biological activity. The synthesis methods often aim to introduce specific functional groups that can influence the molecule's reactivity and interaction with biological targets.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including alkylation, to introduce additional substituents that modify their chemical properties and biological activity. For example, the alkylation of related structures has been studied to understand the impact of substituent changes on the molecule's properties (Mironovich et al., 2019).

Applications De Recherche Scientifique

Antioxidant Properties

Recent studies on related pyrazolopyrimidine and pyrazolopyridine derivatives have highlighted their significant antioxidant activities. For instance, Gouda (2012) synthesized imidazolopyrazole and imidazolopyrimidine derivatives, which exhibited promising antioxidant properties. Some of these compounds were effective in protecting DNA from damage induced by bleomycin (Gouda, 2012). Similarly, Salem et al. (2016) developed novel pyrimidine-containing heterocycles with potent antioxidant activity (Salem & Errayes, 2016).

Anticancer Applications

In the field of anticancer research, compounds like phelligridins, which are structurally similar to the queried compound, have been isolated from fungi and demonstrated cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).

Corrosion Inhibition

In the context of materials science, aza-pseudopeptides structurally akin to the queried compound have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds exhibited efficient corrosion inhibition, suggesting potential applications in material protection and engineering (Chadli et al., 2017).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of new chemical derivatives from similar pyrimidine and pyrazolopyrimidine structures. These studies aim to explore the diverse chemical properties and potential applications of these compounds in various fields (Osyanin et al., 2014).

Propriétés

IUPAC Name |

1-[2-(2-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-14-11-24(20(28)21-19(14)27)13-18(26)23-7-8-25-17(12-23)10-16(22-25)9-15-5-3-2-4-6-15/h2-6,10-11H,7-9,12-13H2,1H3,(H,21,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZROGFUURFLIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N2CCN3C(=CC(=N3)CC4=CC=CC=C4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)